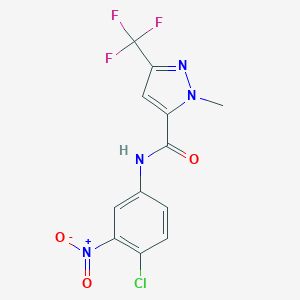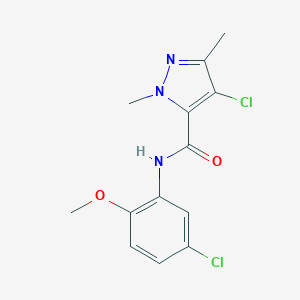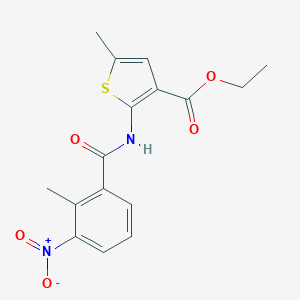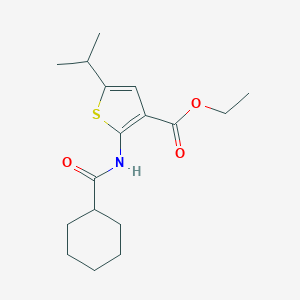
ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is an organic compound with the molecular formula C17H25NO3S. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an ethyl ester, an isopropyl group, and a cyclohexylcarbonylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe cyclohexylcarbonylamino group is then added through a series of reactions involving cyclohexanecarboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(cyclohexylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate
- Ethyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
ETHYL 2-CYCLOHEXANEAMIDO-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C17H25NO3S |
|---|---|
Molecular Weight |
323.5g/mol |
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-5-propan-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H25NO3S/c1-4-21-17(20)13-10-14(11(2)3)22-16(13)18-15(19)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3,(H,18,19) |
InChI Key |
ULLGQLFGBCBMKD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2CCCCC2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



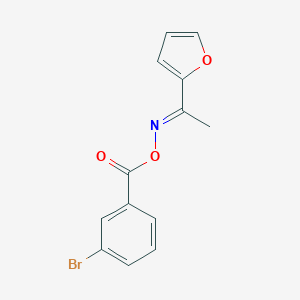
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(2,6-dichlorobenzylidene)-2-furohydrazide](/img/structure/B451157.png)
![4-[2-(4-Methyl-2-nitrophenoxy)propanoylamino]benzamide](/img/structure/B451159.png)
![2-(2,4-dichlorophenoxy)-N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B451160.png)
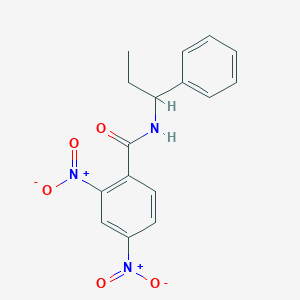
![N-(4-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B451162.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B451163.png)
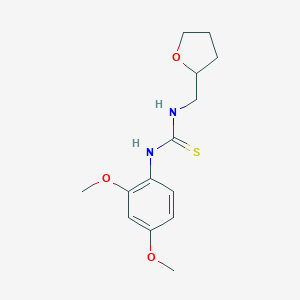
![N-{3-[(1E)-1-{2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-3-methylbenzamide](/img/structure/B451169.png)
![4-[(3-methoxyphenoxy)methyl]-N-(4-methyl-3-nitrophenyl)benzamide](/img/structure/B451172.png)
